molecular formula C13H14N2O4 B13677570 2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid

2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid

Cat. No.: B13677570
M. Wt: 262.26 g/mol
InChI Key: HESQSWPLNWZNKC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group and a carboxylic acid group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions One common method involves the condensation of 3,5-dimethoxybenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Halogenated, nitrated, and other substituted derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)acetic acid
  • 3,5-Dimethoxybenzaldehyde
  • 5-Methyl-1H-imidazole-4-carboxylic acid

Comparison

Compared to similar compounds, 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the dimethoxyphenyl group and the imidazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-7-11(13(16)17)15-12(14-7)8-4-9(18-2)6-10(5-8)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17)

InChI Key

HESQSWPLNWZNKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC(=C2)OC)OC)C(=O)O

Origin of Product

United States

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